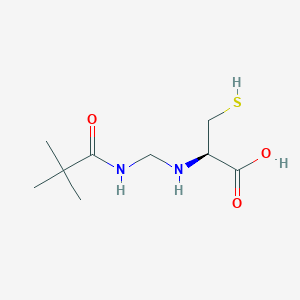

Trimethylacetamidomethylcysteine

Description

Significance of Cysteine Thiol Protection in Peptide Synthesis

Among the 20 proteinogenic amino acids, cysteine presents a unique and significant challenge due to the high reactivity of its thiol (-SH) side chain. The thiol group is highly nucleophilic and susceptible to a variety of undesirable side reactions during synthesis, including:

Therefore, effective protection of the cysteine thiol is critical to prevent these side reactions, allowing for the synthesis of the desired peptide with high purity and yield. rsc.org The strategic use of different cysteine protecting groups is also paramount for the regioselective formation of multiple disulfide bonds in complex peptides, ensuring the correct three-dimensional structure. rsc.org

Evolution of Protecting Group Strategies for Cysteine

Over the past several decades, a vast arsenal of over 60 different protecting groups for the cysteine thiol has been developed to meet the diverse challenges of peptide synthesis. rsc.org These groups can be broadly categorized based on the conditions required for their removal, a concept known as orthogonality. Orthogonality allows for the selective deprotection of one group in the presence of others, which is crucial for complex syntheses. nih.gov

Early strategies often relied on groups that were removed under strongly acidic conditions. The evolution of protecting group chemistry has been driven by the need for milder and more selective deprotection methods to preserve the integrity of sensitive peptides. Major classes of cysteine protecting groups include:

The following table provides a comparison of some common cysteine protecting groups used in Fmoc-based solid-phase peptide synthesis.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

|---|---|---|---|

| Trityl | Trt | -C(Ph)₃ | TFA, I₂ |

| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | I₂, Hg(OAc)₂, Ag(I) salts, Pd(II) complexes |

| tert-Butyl | tBu | -C(CH₃)₃ | Stable to TFA and I₂; requires strong acid (e.g., HF) or specific reagents for removal |

| 4-Methoxytrityl | Mmt | -C(Ph)₂(C₆H₄-p-OCH₃) | 1% TFA in DCM |

| Trimethylacetamidomethyl | Tacm | -CH₂-NH-CO-C(CH₃)₃ | I₂/AcOH, AgBF₄/TFA, silyl chloride-sulfoxide/TFA |

Historical Context of Trimethylacetamidomethylcysteine Development

The development of the Trimethylacetamidomethyl (Tacm) protecting group is a direct extension of the pioneering work on the Acetamidomethyl (Acm) group. The Acm group was first introduced in 1968 by Veber and colleagues as a novel thiol protecting group. researchgate.netacs.orgnih.gov It was celebrated for its stability to strong acids like anhydrous hydrogen fluoride (B91410) (HF) and trifluoroacetic acid (TFA), as well as to basic conditions, yet it could be selectively removed by mercury(II) acetate (B1210297). researchgate.net This unique stability profile made it highly valuable for complex peptide synthesis.

The Tacm group, Cys(Tacm), emerged as a structural analogue of the Acm group. The primary modification is the replacement of the acetyl group's methyl with a tert-butyl group, forming a pivaloyl moiety. This structural change influences the group's properties, though it retains similar cleavage characteristics to its predecessor. Like Acm, the Tacm group is stable to standard acidic and basic conditions used in SPPS but can be removed oxidatively. rsc.org Cleavage is typically achieved using reagents such as iodine in acetic acid, silver tetrafluoroborate (B81430) (AgBF₄) in TFA with a scavenger like thioanisole, or using silyl chloride-sulfoxide mixtures which can directly lead to disulfide bond formation. rsc.org

The rationale for developing such analogues often involves fine-tuning the properties of the protecting group, such as solubility, stability, or cleavage kinetics, to overcome specific challenges encountered during the synthesis of particular peptide sequences. The Tacm group, therefore, represents an incremental but important innovation within the Acm family, expanding the toolkit available to peptide chemists for the strategic protection of cysteine.

Compound Index

Structure

3D Structure

Properties

CAS No. |

125700-47-2 |

|---|---|

Molecular Formula |

C9H18N2O3S |

Molecular Weight |

234.32 g/mol |

IUPAC Name |

(2R)-2-[(2,2-dimethylpropanoylamino)methylamino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C9H18N2O3S/c1-9(2,3)8(14)11-5-10-6(4-15)7(12)13/h6,10,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |

InChI Key |

UBENVAHPSYMDLE-LURJTMIESA-N |

SMILES |

CC(C)(C)C(=O)NCNC(CS)C(=O)O |

Isomeric SMILES |

CC(C)(C)C(=O)NCN[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(C)(C)C(=O)NCNC(CS)C(=O)O |

Synonyms |

Cys-Tacm trimethylacetamidomethylcysteine |

Origin of Product |

United States |

Synthesis and Derivatization of Trimethylacetamidomethylcysteine Precursors

Methodologies for S-Acylaminomethyl Protection of Cysteine

The introduction of an acylaminomethyl group onto the sulfur atom of cysteine is a well-established strategy for thiol protection. This approach involves the reaction of cysteine with an N-acyl-N-(hydroxymethyl)amine or a related electrophile. The general mechanism proceeds through the formation of a stabilized carbocation from the N-hydroxymethyl amide in the presence of an acid catalyst, which is then attacked by the nucleophilic thiol group of cysteine.

The synthesis of S-acylaminomethyl cysteine derivatives typically begins with the preparation of the corresponding N-hydroxymethyl amide. For the synthesis of S-(trimethylacetamidomethyl)cysteine, the key intermediate is N-hydroxymethylpivalamide. This precursor is synthesized by the reaction of pivalamide (B147659) with formaldehyde, often under basic conditions using a catalyst such as potassium carbonate. The reaction conditions, including temperature, reaction time, and the molar ratio of reactants, are crucial for optimizing the yield of the N-hydroxymethyl derivative and minimizing the formation of byproducts.

Once N-hydroxymethylpivalamide is obtained, it is reacted with cysteine in an acidic medium. The choice of acid catalyst and solvent system plays a significant role in the efficiency of the S-alkylation reaction. Common acids used for this purpose include hydrochloric acid and trifluoroacetic acid. The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems to ensure the solubility of both the cysteine and the N-hydroxymethylpivalamide.

A general reaction scheme for the S-acylaminomethyl protection of cysteine is as follows:

Formation of the N-hydroxymethyl amide:

R-CO-NH₂ + CH₂O → R-CO-NH-CH₂OH

Acid-catalyzed reaction with cysteine:

R-CO-NH-CH₂OH + HS-CH₂-CH(NH₂)-COOH --(H⁺)--> R-CO-NH-CH₂-S-CH₂-CH(NH₂)-COOH + H₂O

The bulky tert-butyl group of the pivaloyl moiety in N-hydroxymethylpivalamide provides steric hindrance, which can influence the reaction kinetics and the stability of the resulting S-protected cysteine derivative.

Synthesis of Trimethylacetamidomethylcysteine Derivatives

The primary derivative of interest for peptide synthesis is the Nα-Fmoc protected S-(trimethylacetamidomethyl)cysteine, formally known as Fmoc-Cys(Tacm)-OH. The synthesis of this building block is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

A common synthetic route involves the initial preparation of S-(trimethylacetamidomethyl)cysteine as described in the previous section. Following the S-protection of cysteine, the next crucial step is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino group. This is typically achieved by reacting the S-protected cysteine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The pH of the reaction mixture must be carefully controlled to be in the neutral to slightly alkaline range to facilitate the nucleophilic attack of the amino group on the Fmoc reagent without promoting side reactions.

A representative procedure for the synthesis of Fmoc-Cys(Tacm)-OH is as follows:

Synthesis of S-(trimethylacetamidomethyl)cysteine: Cysteine hydrochloride is reacted with N-hydroxymethylpivalamide in an acidic aqueous solution. The reaction mixture is typically stirred for an extended period (18-30 hours) at a controlled temperature (0-10 °C) to drive the reaction to completion.

Introduction of the Fmoc group: The resulting S-(trimethylacetamidomethyl)cysteine solution is then treated with Fmoc-OSu. The pH of the solution is adjusted to be neutral or slightly alkaline to facilitate the reaction. After the reaction is complete, the crude Fmoc-Cys(Tacm)-OH is obtained.

Purification: The crude product is then subjected to a series of work-up steps, including extraction, acidification, and washing, to remove unreacted starting materials and byproducts, ultimately yielding the purified Fmoc-Cys(Tacm)-OH.

The table below summarizes the key steps and reagents involved in the synthesis of Fmoc-Cys(Tacm)-OH.

| Step | Description | Key Reagents |

| 1 | S-protection of Cysteine | Cysteine hydrochloride, N-hydroxymethylpivalamide, Hydrochloric acid, Water |

| 2 | Nα-protection | S-(trimethylacetamidomethyl)cysteine, Fmoc-OSu, Base (e.g., sodium bicarbonate) |

| 3 | Work-up and Purification | Organic solvent (e.g., ethyl acetate), Acid (for acidification), Water |

Optimization of Synthetic Pathways for Improved Yield and Purity

The optimization of synthetic pathways for this compound precursors is crucial for their practical application in peptide synthesis, aiming to maximize the yield and ensure high purity of the final product. Key areas of optimization include the reaction conditions for both the S-protection and the subsequent Nα-Fmoc protection steps.

Optimization of S-Acylaminomethylation:

Several factors can be adjusted to improve the efficiency of the S-alkylation reaction:

Molar Ratios of Reactants: The stoichiometry of cysteine, N-hydroxymethylpivalamide, and the acid catalyst is a critical parameter. An excess of the N-hydroxymethyl amide can help drive the reaction to completion, but may also lead to purification challenges.

Reaction Temperature and Time: Lower temperatures (0-10 °C) are often employed to minimize potential side reactions, although this may necessitate longer reaction times (e.g., 18-30 hours). Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Concentration of Reactants: The concentration of the reactants in the solvent can influence the reaction rate. More concentrated solutions may lead to faster reactions but can also increase the likelihood of side product formation.

Optimization of Nα-Fmoc Protection:

The introduction of the Fmoc group also presents opportunities for optimization:

pH Control: Maintaining the pH in the neutral to slightly alkaline range is critical. A pH that is too low will result in protonation of the amino group, reducing its nucleophilicity, while a pH that is too high can lead to the hydrolysis of the Fmoc-OSu reagent.

Solvent System: The choice of solvent for the Fmoc protection step can impact the solubility of the reactants and the reaction rate. A mixed solvent system, such as acetone-water or dioxane-water, is often used.

Purification Strategy: The purification of the final Fmoc-Cys(Tacm)-OH is a key step in obtaining a high-purity product suitable for solid-phase peptide synthesis. Optimization of the extraction, washing, and crystallization or chromatographic purification steps is essential to remove impurities.

The following table provides a hypothetical comparison of different reaction conditions and their impact on the yield of Fmoc-Cys(Tacm)-OH, illustrating the principles of optimization.

| Parameter | Condition A | Condition B | Condition C |

| S-protection | |||

| Molar Ratio (Cys:NHMP) | 1:1.2 | 1:1.5 | 1:1.5 |

| Temperature (°C) | 25 | 5 | 5 |

| Time (h) | 12 | 24 | 24 |

| Nα-protection | |||

| pH | 8.5 | 9.0 | 8.5 |

| Solvent | Acetone/Water | Dioxane/Water | Dioxane/Water |

| Overall Yield (%) | 65 | 78 | 85 |

| Purity (%) | 95 | 97 | >99 |

NHMP: N-hydroxymethylpivalamide

By systematically varying these parameters, a robust and efficient synthetic protocol for the preparation of high-quality this compound precursors can be established, facilitating their use in the synthesis of complex and biologically important peptides.

Application of S Trimethylacetamidomethylcysteine in Peptide Synthesis

Role as a Thiol Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids on an insoluble polymer support. embrapa.br The success of SPPS relies on an orthogonal protection scheme, where the temporary Nα-amino protecting group can be removed repeatedly without affecting the more permanent side-chain protecting groups. researchgate.net

The Tacm group is a derivative of the more common acetamidomethyl (Acm) group. researchgate.netresearchgate.net The Acm group is known to be stable under the conditions typically used in peptide synthesis. researchgate.net The Tacm group, S-trimethylacetamidomethyl-cysteine, was developed as a new thiol protecting group that is stable under both acidic and alkaline conditions, a crucial feature for its use in SPPS. researchgate.net This stability prevents the thiol group from engaging in undesired reactions during the peptide chain elongation process.

The most common strategy in SPPS is the Fmoc/tBu approach, which uses the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-Butyl, tBu) for permanent side-chain protection. embrapa.brgyrosproteintechnologies.com Each cycle of amino acid addition involves the removal of the Fmoc group with a secondary amine base, typically piperidine (B6355638). embrapa.brmdpi.com

A key requirement for any side-chain protecting group in this strategy is its complete stability to the repeated piperidine treatments. The Tacm group fulfills this requirement, as it is stable to alkaline conditions. researchgate.net This ensures the thiol protection remains intact throughout the entire chain assembly.

Furthermore, the Tacm group demonstrates orthogonality with the final cleavage step. While many side-chain protecting groups are removed simultaneously with the peptide's cleavage from the resin using strong acids like trifluoroacetic acid (TFA), the Tacm group is stable to these conditions. researchgate.netnih.gov It is selectively removed later by oxidation with iodine, which converts it to the disulfide-bonded cystine. researchgate.net This two-step deprotection scheme allows for the synthesis of a fully assembled, Tacm-protected peptide that can be purified before the final disulfide bridge formation.

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS

| Protecting Group | Structure | Stability to Piperidine | Stability to TFA | Removal Conditions |

| Trimethylacetamidomethyl (Tacm) | -CH₂-NH-CO-C(CH₃)₃ | Stable researchgate.net | Stable researchgate.net | Iodine (Oxidation) researchgate.net |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable adventchembio.com | Stable nih.govsigmaaldrich.com | Mercury(II) Acetate (B1210297), Iodine researchgate.netsigmaaldrich.com |

| Trityl (Trt) | -C(C₆H₅)₃ | Stable nih.gov | Labile (cleaved by TFA) nih.gov | Trifluoroacetic Acid (TFA) nih.gov |

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for segment condensation strategies. sigmaaldrich.com In this approach, peptide fragments are synthesized independently in solution and then joined together.

The S-trimethylacetamidomethyl-cysteine derivative was successfully applied to the conventional solution-phase synthesis of a new porcine brain natriuretic peptide (pBNP), a 26-residue peptide. researchgate.net

The synthesis of a 26-amino acid peptide like pBNP via a "conventional solution synthesis" method strongly implies a segment condensation strategy. researchgate.net This approach involves creating smaller, protected peptide fragments which are then coupled together to form the final, full-length peptide. The Cys(Tacm) protecting group is ideal for such a strategy. Its stability allows for the synthesis and purification of the intermediate peptide fragments without premature deprotection of the cysteine thiol. The Tacm-protected cysteine can be incorporated into one of the fragments, which is then coupled to other fragments to assemble the full peptide backbone. The Tacm group remains in place until the final step, where it is oxidatively removed with iodine to form the required disulfide bridge. researchgate.net

The utility of Cys(Tacm) was demonstrated in the synthesis of porcine brain natriuretic peptide. researchgate.net This peptide contains a disulfide bridge that is crucial for its biological activity. The key advantage of using the Tacm group in this synthesis was its robust stability throughout the many steps of fragment creation and coupling, followed by its clean and efficient removal via iodine oxidation to yield the correctly folded and biologically active peptide. The ability to prepare the Cys(Tacm) derivative easily and without significant side reactions was also noted as a benefit. researchgate.net

Deprotection Strategies for the Trimethylacetamidomethyl Group

Acid-Mediated Cleavage Mechanisms

The S-acetamidomethyl (Acm) group, and by extension the S-trimethylacetamidomethyl (Tacm) group, is generally characterized by its stability under acidic conditions commonly used in peptide synthesis, such as treatment with trifluoroacetic acid (TFA). This stability is a key feature that allows for its use in orthogonal protection schemes.

However, some studies have reported partial deprotection of the Acm group under strong acidic conditions over extended periods. For instance, partial removal of the Acm group has been observed with 6 M HCl at 110 °C for 20 hours. Another study noted about 70% deprotection of a Cys(Acm)-containing peptide in 98% TFA with a triisopropylsilane (B1312306) (TIS) scavenger after 12 hours at 37 °C. The mechanism for this acid-catalyzed cleavage is believed to proceed through a carbocation intermediate, where the stability of the resulting cation influences the lability of the protecting group. The general mechanism for acid-catalyzed hydrolysis of an amide involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the leaving group. In the case of S-amidoalkyl groups, the cleavage is initiated by the formation of a carbocation, and the stability of this carbocation is a determining factor in the rate of removal.

It is important to note that while partial cleavage can be achieved under harsh acidic conditions, this method is often not preferred due to the potential for side reactions and the incomplete nature of the deprotection.

Metal-Ion Assisted Deprotection Methodologies

Metal ions, particularly soft heavy metal ions, are effective reagents for the deprotection of the Acm group due to the high affinity of these metals for the soft sulfur atom of the thioether linkage.

Silver Tetrafluoroborate (B81430) (AgBF₄) as a Cleavage Reagent.

Silver tetrafluoroborate (AgBF₄) in trifluoroacetic acid (TFA) has been identified as an effective reagent for the cleavage of both the S-trimethylacetamidomethyl (Tacm) and S-acetamidomethyl (Acm) groups. This method is advantageous as it can be performed without affecting many other functional groups present in a peptide chain.

A typical procedure involves dissolving the protected peptide in cold (4 °C) trifluoroacetic acid, adding anisole (B1667542) as a scavenger, and then introducing approximately 20 equivalents of AgBF₄ per Acm group. The reaction is typically stirred for about 1.5 hours at 4 °C. Following the cleavage, the resulting peptide-silver salt is precipitated with cold ether. To obtain the free thiol, the silver must be removed, which is typically achieved by treating the peptide-silver salt with a reducing agent like dithiothreitol (B142953) (DTT).

The mechanism of AgBF₄-mediated cleavage is based on the principle of hard and soft acids and bases. The soft silver(I) ion (Ag⁺) has a strong affinity for the soft sulfur atom of the Cys(Tacm) side chain. The interaction between Ag⁺ and the sulfur atom weakens the carbon-sulfur bond, facilitating its cleavage. The trifluoroacetic acid serves as the reaction solvent and likely assists in the protonation of the amide portion of the protecting group, further promoting the cleavage. The proposed mechanism involves the formation of a silver-sulfur complex, which then undergoes cleavage to release the free thiol, which remains coordinated to the silver ion. The subsequent treatment with a strong reducing agent like DTT is necessary to displace the silver from the thiol and generate the final deprotected cysteine residue.

While AgBF₄ is a relatively selective reagent for the deprotection of the Tacm/Acm group, it is not entirely specific. Other acid-labile protecting groups may also be partially or fully cleaved under the reaction conditions. For instance, S-trityl (Trt) and S-p-methoxybenzyl groups have been reported to be partially removed during Ag(I) salt-mediated deprotection of Cys(Acm). Therefore, when planning a synthesis that utilizes AgBF₄ for deprotection, the compatibility with other protecting groups in the peptide must be carefully considered to avoid unintended deprotection events.

Comparison with Iodine-Based Deprotection Protocols.

Iodine is another widely used reagent for the deprotection of Cys(Acm). A key feature of iodine-mediated deprotection is that it often leads to the simultaneous formation of a disulfide bond. This can be advantageous for the synthesis of cyclic peptides or peptides with multiple disulfide bridges.

The reaction is typically carried out by treating the Acm-protected peptide with an excess of iodine in a solvent such as aqueous acetic acid or methanol (B129727). However, a significant drawback of the iodine method is its high reactivity, which can lead to side reactions, particularly the iodination of sensitive amino acid residues like tyrosine, histidine, and tryptophan. The reaction conditions, including solvent and the amount of iodine, often need to be carefully optimized for each specific peptide to minimize these side reactions.

In contrast, deprotection with silver salts like AgBF₄, followed by treatment with DTT, yields the free thiol, providing more control over the subsequent disulfide bond formation. Deprotection with silver trifluoromethanesulfonate (B1224126) has been shown to avoid the oxidation of methionine residues, a common side reaction with some oxidative deprotection methods.

| Feature | Silver Tetrafluoroborate (AgBF₄) | Iodine (I₂) |

| Product | Free thiol (after DTT treatment) | Disulfide bond |

| Selectivity | Generally good, but can affect other acid-labile groups | Can cause side reactions (iodination of Tyr, His, Trp) |

| Control | Allows for controlled, stepwise disulfide bond formation | Simultaneous deprotection and oxidation |

| Conditions | Cold TFA, requires subsequent silver removal | Acidic or neutral conditions, requires careful optimization |

Orthogonal Deprotection Strategies in Multicomponent Peptide Synthesis.

The stability of the Tacm/Acm group to a range of reaction conditions makes it an excellent candidate for orthogonal protection strategies in the synthesis of complex peptides, especially those containing multiple disulfide bonds. Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different, non-interfering conditions.

A common strategy involves pairing the Acm group with other cysteine protecting groups that have different lability profiles. For example, the acid-labile trityl (Trt) group can be used in conjunction with the Acm group. The Trt group can be selectively removed using mild acid, leaving the Acm group intact. The first disulfide bond can then be formed. Subsequently, the Acm group can be removed using a metal-ion assisted method or iodine to form a second, distinct disulfide bond.

This approach allows for the regioselective formation of multiple disulfide bonds in a controlled, stepwise manner, which is crucial for the synthesis of many biologically active peptides and proteins where the correct disulfide connectivity is essential for their function. The use of orthogonal protecting groups like Acm is a cornerstone of modern peptide chemistry, enabling the synthesis of increasingly complex and challenging target molecules.

Minimization of Side Reactions During Tacm Deprotection

The removal of the trimethylacetamidomethyl (Tacm) protecting group from the thiol function of cysteine, while generally efficient, can be accompanied by several side reactions. These undesired reactions can lead to the formation of byproducts, reducing the yield and purity of the target peptide. Understanding the nature of these side reactions and implementing appropriate strategies to minimize their occurrence is crucial for the successful synthesis of cysteine-containing peptides.

The primary method for the deprotection of the Tacm group involves oxidative cleavage, most commonly with iodine. While effective, this process can lead to several notable side reactions, particularly the modification of susceptible amino acid residues within the peptide sequence. The reactive nature of the thiol side chain of cysteine itself makes it prone to various side reactions, including alkylation and oxidation. rsc.org

A significant concern during the deprotection of acetamidomethyl (Acm) groups, which are structurally similar to Tacm, is the potential for an S→O acyl shift. nih.gov This intramolecular transfer of the acetyl moiety can occur from the cysteine sulfur to the hydroxyl groups of nearby serine or threonine residues, especially when using reagents like thallium(III) trifluoroacetate (B77799) or mercuric acetate (B1210297). nih.gov Although less commonly used for Tacm deprotection, the possibility of this side reaction should be considered.

Another potential side reaction is dimerization or oligomerization of the peptide. nih.gov This can occur through the intermolecular formation of disulfide bonds following the removal of the Tacm group.

During iodine-mediated deprotection, several specific side reactions have been observed. If not properly controlled, excess or residual iodine can lead to the iodination of sensitive amino acid residues, most notably the phenolic ring of tyrosine. nih.govresearchgate.net Furthermore, oxidation of other susceptible residues such as methionine and tryptophan can occur. researchgate.net Disulfide bond scrambling is another potential issue with iodine-mediated oxidation, which can result in incorrectly folded peptides with non-native disulfide bridges. researchgate.net

To mitigate these side reactions, several strategies can be employed:

Control of Iodine Stoichiometry and Reaction Time: Careful titration of the iodine solution and monitoring the reaction progress by HPLC can prevent the use of a large excess of the oxidizing agent. Minimizing the reaction time to only what is necessary for complete deprotection is also critical. researchgate.net

Use of Scavengers: The addition of a scavenger after the deprotection reaction is complete is a crucial step to quench any remaining iodine. Ascorbic acid is commonly used for this purpose, as it rapidly reduces excess iodine, preventing further unwanted side reactions. bachem.com

Optimization of Reaction Conditions: Performing the deprotection in appropriate solvent systems can influence the reaction rate and selectivity. For instance, the oxidation of Cys(Acm) is reportedly sluggish in non-polar solvents like dichloromethane (B109758) and chloroform (B151607) compared to aqueous methanol or acetic acid. sigmaaldrich.com

Purification Strategy: Rapid and efficient purification of the peptide following deprotection is essential to remove byproducts and prevent further degradation. researchgate.net

Comparative Analysis with Other Cysteine Protecting Groups

Evaluation Against S-2,4,6-Trimethylbenzylcysteine (S-Tmb)

The S-2,4,6-trimethylbenzyl (Tmb) group is a member of the acid-labile benzyl-type protecting groups. A critical distinction between the Tacm and Tmb groups lies in their cleavage conditions. The S-Tmb group is susceptible to cleavage under strong acid conditions, typically requiring hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This contrasts with the S-Tacm group, which is notably stable to HF.

This difference in lability forms the basis of their orthogonal application. A synthetic strategy could employ both protecting groups, allowing for the selective deprotection of one while the other remains intact. For instance, a peptide containing both Cys(Tmb) and Cys(Tacm) could be treated with HF to cleave the Tmb group, leaving the Tacm group for a subsequent, specific deprotection step.

| Protecting Group | Cleavage Condition | Stability to HF |

| Trimethylacetamidomethyl (Tacm) | Mercury(II) acetate (B1210297), Iodine | Stable |

| S-2,4,6-Trimethylbenzyl (Tmb) | Hydrogen Fluoride (HF), TFMSA | Labile |

Comparison with S-Acetamidomethyl (Acm) Group

The S-Acetamidomethyl (Acm) group is structurally similar to the Tacm group and serves as a valuable benchmark for comparison. Both belong to the acetamidomethyl class of protecting groups and share similar cleavage mechanisms, primarily through treatment with mercury(II) acetate or iodine.

However, a key reported advantage of the Tacm group is its reduced susceptibility to sulfoxide (B87167) formation. researchgate.net Sulfoxide formation is an undesirable side reaction that can occur during peptide synthesis, particularly under oxidative conditions, and can complicate purification and compromise the final product. The bulkier trimethylacetyl moiety of the Tacm group appears to provide greater steric hindrance around the sulfur atom, thereby diminishing its propensity for oxidation compared to the Acm group.

While both groups are generally stable to the acidic conditions used for Boc-SPPS and the basic conditions of Fmoc-SPPS, studies have shown that the Acm group can exhibit unexpected lability and partial removal during standard acidolysis with trifluoroacetic acid (TFA)-containing mixtures. nih.gov This can lead to unintended disulfide bond formation or alkylation of other residues. nih.gov The greater stability of the Tacm group to strong acids like HF suggests it may also offer enhanced stability over Acm in standard TFA cleavage cocktails, although direct comparative studies are limited.

| Feature | Trimethylacetamidomethyl (Tacm) | S-Acetamidomethyl (Acm) |

| Cleavage Reagents | Hg(OAc)₂, I₂ | Hg(OAc)₂, I₂ |

| Susceptibility to Sulfoxide Formation | Lower | Higher |

| Stability in Strong Acid (HF) | Stable researchgate.net | Labile |

| Potential Side Reactions | - | Partial removal in TFA, potential for alkylation and disulfide formation nih.gov |

Assessment of Orthogonality with Other Common Protecting Groups (e.g., Boc, Fmoc, Trityl)

A protecting group's utility is significantly enhanced by its orthogonality to other protecting groups used in a synthetic scheme. The Tacm group demonstrates excellent orthogonality with the most common protecting groups used in peptide synthesis.

Fmoc Group: The Nα-Fmoc group is removed under basic conditions, typically with piperidine (B6355638). The S-Tacm group, like the related S-Acm group, is stable to these conditions. psu.edu This allows for the iterative deprotection of the N-terminus without affecting the cysteine side-chain protection.

Boc Group: The Nα-Boc group is removed with moderate acid, usually TFA. The S-Tacm group is stable to these standard TFA treatments, as evidenced by its stability in the much stronger acid, HF. researchgate.net This ensures its integrity during Boc-based synthesis strategies.

Trityl (Trt) Group: The S-Trt group is highly acid-labile and is cleaved with a dilute solution of TFA. The stability of the Tacm group to strong acid ensures it remains fully intact during the selective removal of a Trt group. This orthogonality is crucial for strategies involving the regioselective formation of disulfide bonds, where different cysteine residues are protected with groups of varying lability.

The orthogonality of the Tacm group makes it a versatile tool for complex peptide synthesis, allowing for precise control over deprotection steps.

| Protecting Group | Deprotection Condition | Stability of S-Tacm | Orthogonality |

| Fmoc | 20% Piperidine in DMF | Stable | Yes |

| Boc | TFA | Stable | Yes |

| Trityl (Trt) | Dilute TFA | Stable | Yes |

Stability and Lability Profiles in Various Synthetic Environments

The stability of the Trimethylacetamidomethylcysteine protecting group is robust under the standard conditions of both Fmoc and Boc solid-phase peptide synthesis (SPPS). Its lability is intentionally triggered by specific reagents, providing a high degree of control.

Stability:

Acidic Conditions: The S-Tacm group is stable to strong acids such as anhydrous hydrogen fluoride (HF). researchgate.net This high stability prevents premature deprotection during the final cleavage step in Boc-SPPS, a common issue with more acid-labile protecting groups. It is also stable to the repeated TFA treatments required for Nα-Boc group removal.

Basic Conditions: The S-Tacm group is stable to the basic conditions used for Fmoc group removal, such as 20% piperidine in DMF.

Lability:

Mercuric Acetate: The most common method for the cleavage of the S-Tacm group is treatment with mercury(II) acetate [Hg(OAc)₂] in an acidic medium like aqueous acetic acid. This method is effective but raises environmental and safety concerns due to the toxicity of mercury.

Iodine: An alternative, mercury-free cleavage method involves oxidation with iodine in aqueous acetic acid or other solvents like methanol (B129727) or trifluoroethanol. This method leads to the direct formation of a disulfide bond.

Other Reagents: The related Acm group has been shown to be labile to other reagents such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or N-chlorosuccinimide (NCS). It is plausible that Tacm would exhibit similar lability, although specific studies are needed for confirmation.

The stability of the Tacm group under a wide range of conditions, coupled with its specific lability to select reagents, underscores its utility in complex, multi-step peptide syntheses where precise control over protecting group manipulation is paramount.

Analytical Methodologies for Characterization of Trimethylacetamidomethylcysteine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial structural confirmation of Trimethylacetamidomethylcysteine. While specific spectral data for this exact molecule are not publicly cataloged, the expected characteristics can be inferred from its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be primary tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the trimethylacetyl (pivaloyl) group's nine equivalent protons as a sharp singlet, protons of the methyl group, and the protons associated with the cysteine backbone. The ¹³C NMR would similarly display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the quaternary carbon of the t-butyl group, and the carbons of the cysteine moiety.

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups. Expected absorption bands would include N-H stretching for the amide, C=O stretching for the amide and carboxylic acid groups, and C-H stretching for the alkyl groups. The presence of these bands provides qualitative confirmation of the compound's synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Due to the absence of extensive chromophores, this compound is not expected to exhibit strong absorption in the UV-Vis region, though it may have some absorbance at lower wavelengths (around 200-220 nm) due to the carbonyl groups.

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

HPLC is a cornerstone technique for the analysis of non-volatile amino acid derivatives. For this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice.

Methods developed for the separation of related compounds, such as S-alk(en)yl-L-cysteine derivatives found in garlic, are applicable here. nih.gov These methods often involve pre-column derivatization to enhance UV detection or fluorescence, for example, with o-phthaldialdehyde (OPA). nih.gov However, given the presence of the trimethylacetamidomethyl group, direct UV detection at low wavelengths (e.g., 200-210 nm) is also feasible. sielc.com The separation of cysteine and its derivatives can be achieved on mixed-mode columns with a mobile phase of water, acetonitrile, and an acid like sulfuric acid. sielc.com For N-acetylcysteine (NAC), a structurally similar compound, HPLC methods have been developed using C18 columns with UV detection. akjournals.comresearchgate.net

Table 1: Illustrative HPLC Conditions for this compound Analysis (based on related compounds)

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.6 µm) | akjournals.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water, often with an acidic modifier (e.g., 0.1% Sulfuric Acid or Formic Acid) | nih.govsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | akjournals.com |

| Detection | UV at 200 nm or 355 nm (with derivatization) | sielc.comakjournals.com |

| Derivatization Agent (optional) | o-Phthaldialdehyde (OPA)/tert-butylthiol | nih.gov |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Since amino acids and their derivatives like this compound are polar and non-volatile, they require a derivatization step to increase their volatility before GC analysis. sigmaaldrich.com

A common approach is silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable and less moisture-sensitive derivatives compared to other silylating agents. sigmaaldrich.com An alternative and highly relevant derivatization strategy involves the formation of N-pivaloyl-isopropyl (NPP) esters, which has been successfully used for the GC-based analysis of various amino acids. nih.gov This method has shown good reproducibility for analyzing amino acids in biological samples like plasma. nih.gov

The derivatization process makes the analyte amenable to separation on a GC column, typically a non-polar or medium-polarity column, followed by detection, often using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). nih.govnih.gov

Table 2: Example GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | N-pivaloyl-isopropyl (NPP) esterification or Silylation (e.g., with MTBSTFA) | sigmaaldrich.comnih.gov |

| Column | Non-polar capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm) | sigmaaldrich.com |

| Carrier Gas | Helium | |

| Injector Temperature | ~250 °C | |

| Oven Program | Temperature gradient (e.g., starting at 80°C, ramping to 280°C) |

| Detector | Mass Spectrometer (for GC-MS) | nih.govnih.gov |

Mass Spectrometric Identification and Molecular Weight Determination

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and confirming its elemental composition. It is often coupled with a chromatographic separation technique.

MALDI-TOF MS is a soft ionization technique well-suited for the analysis of a wide range of molecules, including amino acids and their derivatives, without significant fragmentation. nih.govnih.gov This method allows for the rapid and accurate determination of the molecular weight of the intact molecule.

For analysis, the sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and irradiated with a laser. acs.org The analyte is desorbed and ionized, and its mass-to-charge ratio (m/z) is determined by its time of flight to the detector. MALDI-TOF/TOF tandem mass spectrometry can provide further structural information through collision-induced dissociation (CID), which generates specific fragment ions that can help confirm the structure of the parent molecule. nih.govresearchgate.net This technique is capable of distinguishing between isomeric and isobaric amino acids. nih.govnih.gov

Table 3: Key Aspects of MALDI-TOF MS for this compound Analysis

| Feature | Description | Source |

|---|---|---|

| Ionization | Soft ionization, preserving the intact molecule. | nih.gov |

| Information | Provides accurate molecular weight ([M+H]⁺, [M+Na]⁺). | researchgate.net |

| Tandem MS (TOF/TOF) | Provides structural confirmation through fragmentation patterns (e.g., immonium ions). | nih.govresearchgate.net |

| Sample Prep | Co-crystallization with a matrix (e.g., α-cyano-4-hydroxycinnamic acid). | acs.org |

| Advantage | High throughput, no derivatization or chromatographic separation required for basic MW determination. | nih.gov |

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry, making it a premier technique for the analysis of compounds in complex matrices. nih.gov For this compound, LC-MS, and particularly LC-tandem MS (LC-MS/MS), would provide definitive identification and quantification.

Following separation on an HPLC column as described in section 6.2.1, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for polar molecules like amino acid derivatives, as it gently generates gas-phase ions. nih.gov In tandem MS, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic pattern of product ions. This process, known as multiple reaction monitoring (MRM), offers very high selectivity and sensitivity for quantification. nih.govnih.gov

Studies on the LC-MS/MS analysis of N-acetylcysteine have demonstrated the potential for interference from other thiol metabolites, underscoring the need for careful chromatographic method development to ensure accurate quantification. nih.gov The use of an isotope-labeled internal standard, such as a deuterated version of the analyte, is best practice for achieving high accuracy and precision in quantitative LC-MS/MS methods. researchgate.net

Table 4: Typical Parameters for LC-MS/MS Analysis of this compound

| Parameter | Setting/Technique | Source |

|---|---|---|

| Separation | Reversed-phase HPLC (as in Table 1) | nih.gov |

| Ionization | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

| Internal Standard | Isotope-labeled analogue (e.g., d₃-Trimethylacetamidomethylcysteine) | researchgate.net |

| Key Advantage | High selectivity, sensitivity, and suitability for complex sample matrices. | nih.govnih.gov |

Advanced Analytical Techniques for Structural Elucidation

The definitive identification of this compound and its derivatives relies on a combination of spectroscopic and spectrometric methods. These techniques provide complementary information regarding the molecule's connectivity, three-dimensional arrangement, and mass, which, when pieced together, provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cysteine backbone (α-CH and β-CH₂), the amide proton (NH), and the protons of the trimethylacetamidomethyl protecting group. The chemical shift, integration, and multiplicity of these signals would provide key structural information. For instance, the nine protons of the tert-butyl group within the trimethylacetyl moiety would appear as a characteristic singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display unique resonances for each carbon atom, including the carbonyl carbons of the carboxylic acid and the amide, the α- and β-carbons of the cysteine residue, and the carbons of the trimethylacetamidomethyl group. The chemical shifts of these carbons are highly sensitive to their local electronic environment. researchgate.netnih.gov

Two-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons. For example, a COSY spectrum would confirm the coupling between the α-proton and the β-protons of the cysteine backbone. An HMBC spectrum would be vital for confirming the connection of the trimethylacetamidomethyl group to the sulfur atom of cysteine by showing correlations between the protons of the protecting group and the β-carbon of cysteine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds) Note: Specific experimental values for this compound are not available. These are predicted ranges based on similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 4.0 - 4.5 | 50 - 55 |

| β-CH₂ | 2.8 - 3.5 | 30 - 35 |

| -C(O)OH | - | 170 - 175 |

| -NH-C(O)- | 7.5 - 8.5 | 170 - 175 |

| -S-CH₂-NH- | 4.5 - 5.0 | 40 - 45 |

| -C(O)-C(CH₃)₃ | - | 35 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound, which allows for the unambiguous determination of its elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of the compound is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. For S-alkyl cysteine derivatives, a common fragmentation pathway involves the cleavage of the Cβ-S bond. nih.gov In the case of this compound, characteristic fragments corresponding to the loss of the trimethylacetamidomethyl group or parts thereof would be expected. The analysis of these fragments helps to piece together the molecular structure. researchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound Note: Based on general fragmentation patterns of S-acylated cysteine derivatives.

| Fragment Description | Predicted m/z |

|---|---|

| [M+H]⁺ (Molecular Ion) | Calculated exact mass + 1.0078 |

| [M - C₅H₁₀NO]⁺ | Loss of the acetamidomethyl moiety |

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information. If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and stereochemistry of the molecule in the solid state. This technique is particularly valuable for confirming the absolute configuration of chiral centers, such as the α-carbon of the cysteine residue. The study of crystal structures of proteins with S-acylated cysteines provides insights into the conformational preferences and interactions of such modified residues within a larger molecular framework. researchgate.netmdpi.com

Advanced Applications and Future Research Directions

Development of Novel Trimethylacetamidomethylcysteine Analogues

The development of novel analogues of this compound (Tacm-cysteine) is an active area of research aimed at fine-tuning the properties of the protecting group for specific applications. nih.govnih.gov The goal is to create derivatives with altered stability, cleavage kinetics, or solubility to address challenges encountered in the synthesis of complex peptides. nih.govnih.gov

Researchers are exploring modifications to the core Tacm structure to influence its acid lability and resistance to various reagents used in peptide synthesis. The synthesis of these new derivatives often involves multi-step chemical reactions, starting from L-cysteine and introducing modifications to the protective group. nih.govmdpi.com For example, the introduction of electron-withdrawing or electron-donating groups on the pivaloyl moiety could modulate the ease of cleavage.

The evaluation of these novel analogues involves their incorporation into model peptides and subjecting them to the conditions of solid-phase peptide synthesis (SPPS). researchgate.netucl.ac.uk Key parameters that are assessed include their stability during the repetitive steps of Fmoc or Boc deprotection and their efficient removal during the final cleavage from the resin. ucl.ac.ukbachem.com The development of such analogues holds promise for the synthesis of peptides containing multiple disulfide bonds, where orthogonal protection strategies are essential. researchgate.netbachem.com

Integration into Automated Peptide Synthesis Platforms

The automation of solid-phase peptide synthesis (SPPS) has significantly accelerated the production of peptides for research and therapeutic purposes. nih.govbeilstein-journals.orgnih.gov The integration of Tacm-cysteine into these automated platforms is a critical step towards its widespread adoption. Automated peptide synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling, require protecting groups that are robust and behave predictably under the standardized conditions of the instrument. nih.govlibretexts.org

The compatibility of Tacm-cysteine with the reagents and protocols used in automated synthesizers is a key consideration. This includes its stability to the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF) and its inertness towards the coupling reagents. nih.gov Researchers have successfully incorporated Tacm-protected cysteine into automated synthesis workflows, demonstrating its suitability for producing complex peptides. amidetech.com The use of automated platforms not only increases the efficiency of synthesis but also allows for the high-throughput screening of peptide libraries containing Tacm-cysteine for various applications. beilstein-journals.orgnih.gov

| Platform Type | Key Features | Relevance to Tacm-Cysteine | References |

|---|---|---|---|

| Batch Synthesizers | Prepare one or two peptides at a time, often on a large scale. Mixing is achieved by inert gas bubbling or mechanical agitation. | Suitable for producing larger quantities of a specific Tacm-containing peptide. | peptide.com |

| Continuous Flow Synthesizers | Reagents are continuously delivered to a solid support contained in a reactor, operating as a fixed bed. | Offers precise control over reaction parameters and can reduce side product formation. | amidetech.com |

| Parallel Synthesizers | Allow for the simultaneous synthesis of multiple peptides. | Ideal for preparing libraries of Tacm-containing peptides for screening purposes. | peptide.com |

Research into Alternative Cleavage Reagents and Conditions

While the standard method for cleaving the Tacm group involves treatment with mercury(II) acetate (B1210297), there is ongoing research into alternative, less toxic, and more versatile cleavage reagents and conditions. thermofisher.com The use of mercury compounds raises environmental and safety concerns, motivating the search for "greener" alternatives.

Researchers are investigating various reagent cocktails and reaction conditions to achieve efficient and selective removal of the Tacm group. These studies often involve screening different acids, scavengers, and reaction times to optimize the cleavage process. merckmillipore.comnih.gov For example, different trifluoroacetic acid (TFA) based cocktails with varying scavengers are being explored. nih.govpeptide.com The choice of cleavage cocktail can be critical, especially for peptides containing other sensitive amino acid residues that could be modified during the cleavage step. thermofisher.comd-nb.info

The development of orthogonal cleavage strategies is another important area of research. This would allow for the selective deprotection of Tacm-cysteine in the presence of other cysteine protecting groups, enabling the controlled formation of multiple disulfide bonds in complex peptides. bachem.com

| Reagent/Condition | Description | Advantages | Disadvantages/Considerations | References |

|---|---|---|---|---|

| Mercury(II) Acetate | Standard method for Tacm cleavage. | Effective and well-established. | Toxicity of mercury compounds. | thermofisher.comthermofisher.com |

| TFA/Scavenger Cocktails | Utilizes strong acid with scavengers to remove protecting groups and cleave the peptide from the resin. | Can simultaneously deprotect other acid-labile groups. | Requires careful optimization to avoid side reactions with sensitive residues. | merckmillipore.comnih.govpeptide.com |

| Greener Alternatives | Exploration of less hazardous solvents and reagents. For example, replacing dichloromethane (B109758) (DCM) with solvents like toluene (B28343) or p-xylene. | Reduced environmental impact and health risks. | May require longer reaction times and further optimization. | d-nb.info |

Computational Chemistry Approaches to Tacm Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly valuable tools for understanding the reactivity and selectivity of protecting groups like Tacm. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the mechanism of the cleavage reaction at an atomic level. rsc.org These calculations can provide insights into the transition states and energy barriers involved in the removal of the Tacm group, helping to explain its stability and reactivity. nih.govrsc.org

By simulating the interaction of Tacm-cysteine with different cleavage reagents, computational models can help predict the efficiency of various cleavage protocols and identify potential side reactions. nih.gov This information can guide the experimental design of new cleavage strategies and the development of novel Tacm analogues with improved properties. Furthermore, computational studies can be used to investigate the conformational preferences of Tacm-protected cysteine residues within a peptide chain, which can influence the folding and biological activity of the final peptide.

Role in Non-Peptide Synthetic Methodologies (if applicable)

While the primary application of this compound is in peptide synthesis, the unique properties of the Tacm protecting group could potentially be leveraged in other areas of organic synthesis. The stability of the Tacm group under a variety of conditions, coupled with its specific cleavage requirements, could make it a useful tool for the protection of thiol groups in the synthesis of complex non-peptide molecules. google.com

For instance, in the synthesis of natural products or pharmaceutical compounds containing a thiol moiety, the Tacm group could provide robust protection during various synthetic transformations. google.com Its selective removal at a late stage of the synthesis would then unmask the thiol for further functionalization. Research in this area is still nascent, but the exploration of Tacm's utility beyond the realm of peptides could open up new possibilities in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Trimethylacetamidomethylcysteine, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin by reviewing primary literature for established synthetic routes, ensuring alignment with the compound’s stereochemical and functional group requirements. Document reaction conditions (temperature, catalysts, solvents) in detail, and cross-validate purity using HPLC and NMR . For reproducibility, include step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

- Methodological Answer : Combine spectroscopic methods (e.g., / NMR for structural confirmation) with chromatographic techniques (HPLC, LC-MS) to assess purity. For novel derivatives, elemental analysis or X-ray crystallography may be required. Cross-reference spectral data with existing databases or prior syntheses to resolve ambiguities .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Use a factorial design of experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and stoichiometry. Monitor outcomes via TLC or inline spectroscopy. Statistical tools (ANOVA) help identify significant variables, while kinetic studies reveal rate-limiting steps .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound analogs be resolved?

- Methodological Answer : Perform multi-dimensional NMR (e.g., COSY, NOESY) to clarify overlapping signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations). If discrepancies persist, synthesize isotopically labeled analogs or seek crystallographic evidence .

Q. What computational strategies predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Employ molecular docking (AutoDock, GROMACS) to simulate interactions with target proteins. Combine MD simulations with QM/MM hybrid methods to model electron transfer or bond cleavage. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How should experimental protocols be designed to assess the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological environments (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS over time. Use Arrhenius plots to extrapolate shelf-life. Include control experiments to distinguish hydrolytic vs. oxidative pathways. Report degradation products and their bioactivity .

Data Presentation and Analysis

Key Considerations for Research Design

- Literature Review : Prioritize primary sources from peer-reviewed journals (e.g., Med. Chem. Commun.) over commercial databases. Use tools like SciFinder or Reaxys to track synthesis and applications .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Critical Analysis : Address contradictions by comparing methodologies (e.g., solvent effects in NMR) and proposing mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.